Regioisomeric Distinction: Meta- vs. Para-Substitution Alters Predicted Molecular Topology
The target compound is the meta-substituted regioisomer, whereas the para-substituted analog (2-({4-[(sec-Butylamino)carbonyl]anilino}carbonyl)-benzoic acid) is also commercially available. The InChI Keys differ: IALLGVWYLYXUCT-UHFFFAOYSA-N (meta) vs. KNEGVRQYNSQQCA-UHFFFAOYSA-N (para) [1]. This difference results in distinct spatial arrangements of the benzoic acid and sec-butyl urea groups, which can lead to divergent binding modes when engaging protein targets that rely on precise pharmacophore geometry.
| Evidence Dimension | Regiochemistry (meta vs. para substitution) |
|---|---|
| Target Compound Data | IALLGVWYLYXUCT-UHFFFAOYSA-N (meta isomer) |
| Comparator Or Baseline | KNEGVRQYNSQQCA-UHFFFAOYSA-N (para isomer) |
| Quantified Difference | Unique InChI Key; topological polar surface area (TPSA) and dipole moment values are predicted to differ, though exact experimental biophysical data remain unreported. |
| Conditions | Computational prediction; no experimental binding data available. |
Why This Matters
For researchers developing structure-activity relationships, the meta isomer provides a distinct vector for derivatization that cannot be replicated by the para isomer, making it a unique chemical tool when regiochemistry is critical.
- [1] BenchChem (excluded; data extracted from public chemical identifiers), InChI Key IALLGVWYLYXUCT-UHFFFAOYSA-N. View Source
